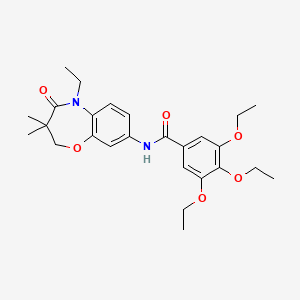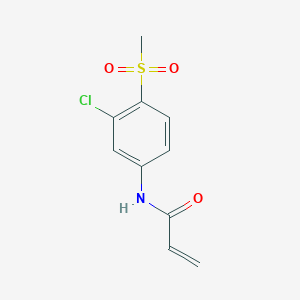![molecular formula C15H13ClN2O4 B2826131 [(3-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate CAS No. 386278-32-6](/img/structure/B2826131.png)
[(3-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is a synthetic organic compound that combines a methoxyphenyl group, a carbamoyl linkage, and a chloropyridine carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate typically involves a multi-step process:
-
Formation of the Carbamoyl Intermediate
Starting Materials: 3-Methoxyaniline and methyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: 3-Methoxyaniline reacts with methyl chloroformate to form the intermediate [(3-Methoxyphenyl)carbamoyl]methyl chloride.
-
Coupling with 6-Chloropyridine-3-carboxylic Acid
Starting Materials: [(3-Methoxyphenyl)carbamoyl]methyl chloride and 6-chloropyridine-3-carboxylic acid.
Reaction Conditions: The coupling reaction is facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Procedure: The intermediate is reacted with 6-chloropyridine-3-carboxylic acid to yield the final product.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and improve yields.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[(3-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
-
Substitution Reactions
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The methoxyphenyl group can undergo electrophilic aromatic substitution reactions.
-
Hydrolysis
Acidic or Basic Conditions: The carbamoyl and ester linkages can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.
-
Oxidation and Reduction
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: 3-Methoxyaniline and 6-chloropyridine-3-carboxylic acid.
Oxidation Products: Hydroxylated derivatives of the methoxyphenyl group.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Enzyme Inhibitors: Potential use as inhibitors of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Antimicrobial Agents: Explored for its antimicrobial properties against various pathogens.
Industry
Materials Science:
Agriculture: Investigated for its use in agrochemicals for pest control.
Mechanism of Action
The mechanism of action of [(3-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by:
Binding to Receptors: Interacting with specific receptors in the body to modulate their activity.
Enzyme Inhibition: Inhibiting the activity of enzymes by binding to their active sites.
Pathway Modulation: Affecting biological pathways by interacting with key molecular targets.
Comparison with Similar Compounds
Similar Compounds
[(3-Methoxyphenyl)carbamoyl]methyl 6-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
[(3-Methoxyphenyl)carbamoyl]methyl 6-fluoropyridine-3-carboxylate: Contains a fluorine atom instead of chlorine.
Uniqueness
Chlorine Substitution: The presence of a chlorine atom can influence the compound’s reactivity and biological activity differently compared to bromine or fluorine.
Methoxyphenyl Group: The methoxy group can affect the compound’s solubility and interaction with biological targets.
Conclusion
[(3-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is a versatile compound with potential applications across various fields. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable candidate for scientific research and industrial applications. Further studies are needed to fully explore its potential and optimize its use in different domains.
Properties
IUPAC Name |
[2-(3-methoxyanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-21-12-4-2-3-11(7-12)18-14(19)9-22-15(20)10-5-6-13(16)17-8-10/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASLIVCWDOSCCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-bromo-2-[(4-nitrophenyl)methoxy]benzaldehyde](/img/structure/B2826048.png)
![6-[4-(3-Chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2826051.png)
![2-ethoxy-1-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one](/img/structure/B2826052.png)

![(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2826055.png)

![N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2826057.png)

![(E)-N-benzyl-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2826062.png)
![ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2826063.png)
![2-(methylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2826065.png)
![3,4,5-trimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2826066.png)

![2-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole](/img/structure/B2826071.png)
